Stereochemistry-Dependent Binding to CERT START Domain: (1R,3S)-HPA-12 vs. Other Stereoisomers
The CERT antagonist HPA-12 exhibits a pronounced stereospecific binding affinity for the CERT START domain. The (1R,3S)-HPA-12 isomer is the most potent binder, as determined by a TR-FRET assay [1]. While all four stereoisomers can be recognized by the large protein binding cavity, the binding strength is highly dependent on the specific configuration, with the 1R and 3S stereocenters similarly contributing to the extent of recognition [1]. This stereochemical requirement is a critical differentiating factor from other in-class or generic ceramide analogs.
| Evidence Dimension | Binding affinity to CERT START domain |
|---|---|
| Target Compound Data | (1R,3S)-HPA-12: IC50 not explicitly provided in this reference, but identified as the lead stereoisomer with strongest binding [1]. |
| Comparator Or Baseline | Other three stereoisomers of HPA-12: (1S,3R), (1R,3R), and (1S,3S) |
| Quantified Difference | The (1R,3S) isomer leads to the strongest binding. The 1R and 3S stereocenters similarly contribute to the extent of recognition [1]. |
| Conditions | In vitro TR-FRET homogeneous-phase binding assay using the CERT START domain [1]. |
Why This Matters
This data confirms that the stereochemistry is not a trivial attribute; using the correct (1R,3S)-HPA-12 isomer is essential for achieving maximal CERT inhibition in biological assays, directly impacting experimental reproducibility and validity.
- [1] Santos, C., Fleury, L., Rodriguez, F., et al. The CERT antagonist HPA-12: First practical synthesis and individual binding evaluation of the four stereoisomers. Bioorg. Med. Chem. 2015, 23(9), 2004-2009. View Source
